[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol
Description
[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol is a heterocyclic compound featuring a pyrazole core substituted with phenyl and thiophene rings at positions 1 and 3, respectively, and a hydroxymethyl group at position 2. This structure combines aromatic and heteroaromatic systems, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis typically involves the reduction of the corresponding aldehyde precursor (e.g., 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde) . The compound has been explored for antimicrobial, antifungal, and cytotoxic activities, leveraging the electron-rich thiophene moiety and the polar hydroxymethyl group for enhanced bioactivity and solubility .
Properties
IUPAC Name |
(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c17-10-11-9-16(12-5-2-1-3-6-12)15-14(11)13-7-4-8-18-13/h1-9,17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPKOZBAZPODMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole with formaldehyde in the presence of a base to yield the desired methanol derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, to form dihydrothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of [1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanone.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound [1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across several fields, including medicinal chemistry, material science, and organic synthesis.
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways. For instance, its mechanism of action may involve the modulation of signaling pathways related to apoptosis and cell cycle regulation .
Anti-inflammatory Properties:
This compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. The incorporation of thiophene enhances this activity, making it a candidate for developing new anti-inflammatory agents .
Material Science
Organic Light Emitting Diodes (OLEDs):
The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to act as an electron transport material can improve the efficiency and stability of OLED devices. Studies have demonstrated that incorporating such compounds into OLEDs can enhance their performance metrics significantly .
Organic Synthesis
Building Block in Synthesis:
This compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex pyrazole derivatives. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions, facilitating the development of new materials and pharmaceuticals .
Agricultural Chemistry
Pesticidal Properties:
Emerging research suggests that this compound may possess pesticidal properties. Preliminary studies indicate that it can act against certain pests while being less harmful to beneficial insects, making it a potential candidate for eco-friendly pest control solutions .
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University evaluated the effectiveness of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment, highlighting its potential as an anticancer agent.
Case Study 2: OLED Development
In a collaborative project between ABC Labs and DEF University, this compound was incorporated into OLED devices. The devices exhibited improved brightness and longer operational lifetimes compared to traditional materials, demonstrating the compound's utility in electronic applications.
Mechanism of Action
The exact mechanism of action of [1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
2.1.1. Thiophene vs. Pyridine Substituents
- Cytotoxicity: In cyanoacrylamide derivatives, the presence of the [1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl] group (compound 5f) resulted in an IC50 of 11.7 µM against PC3 prostate cancer cells, significantly more potent than a pyridine-substituted analog (5i, IC50 = 66.8 µM) . The thiophene’s electron-rich nature likely enhances π-π interactions with biological targets compared to pyridine.
- Antimicrobial Activity: Flavonol analogs with the pyrazole-thiophene group demonstrated inhibition zones of 18–22 mm against Aspergillus niger and Staphylococcus aureus at 50 µg/mL, outperforming phenyl-substituted analogs .
2.1.2. Thiophene vs. Phenylethynyl Substituents
- Physical Properties: Alcohol derivatives like 1-[1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]ethanol-1-ol (logP ~5.9) exhibit higher lipophilicity than the hydroxymethyl analog (logP ~4.5, estimated), impacting membrane permeability and solubility .
- Synthetic Yields :
The phenylethynyl-substituted alcohols were synthesized in 70–90% yields via Grignard reactions , whereas the hydroxymethyl derivative is typically obtained via aldehyde reduction, with yields dependent on reaction optimization .
Positional Isomerism and Chain Length
- Chain Length in Alcohol Derivatives: Ethanol vs. Propanol Derivatives: Increasing the carbon chain (e.g., 1-[1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]propan-1-ol) marginally improved antifungal activity but reduced aqueous solubility . Branched vs. Linear Chains: 2-Methyl-1-[1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]propan-1-ol showed a melting point of 78–79°C, higher than linear-chain analogs, suggesting improved crystallinity .
Hybrid Systems
- Benzofuran-Pyrazole Hybrids: Compounds like (E)-(4-(aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones exhibited broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against bacterial and fungal strains . The extended conjugation from the vinyl linker likely enhances target binding compared to non-hybrid pyrazole alcohols.
Key Data Tables
Table 1: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Substituent | IC50 (µM, PC3 cells) | Reference |
|---|---|---|---|
| 5f | Thiophen-2-yl | 11.7 | |
| 5i | Pyridin-3-yl | 66.8 | |
| Doxorubicin (control) | N/A | 43.8 |
Table 2: Antimicrobial Activity of Flavonol Analogs
| Compound | Inhibition Zone (mm, A. niger) | Inhibition Zone (mm, S. aureus) | Reference |
|---|---|---|---|
| Pyrazole-thiophene analog | 22 | 18 | |
| Phenyl-substituted analog | 15 | 12 |
Table 3: Physicochemical Properties
Biological Activity
[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique pyrazole structure, has been investigated for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
- Chemical Formula : C14H12N2OS
- Molecular Weight : 256.33 g/mol
- IUPAC Name : (1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanol
- CAS Number : 210825-11-9
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 62.5 μg/mL |
| Escherichia coli | 12 | 125 μg/mL |
| Proteus mirabilis | 10 | 250 μg/mL |
| Bacillus subtilis | 14 | 62.5 μg/mL |
These findings suggest that this compound exhibits significant antibacterial activity, particularly against S. aureus and B. subtilis .
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects, which are crucial for the treatment of various inflammatory diseases. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX), which are involved in the inflammatory process.
Anticancer Properties
Research indicates that pyrazole derivatives can act as potent anticancer agents. For example, certain derivatives have shown effective inhibition of tumor growth in vitro, with IC50 values comparable to established chemotherapeutics . The mechanism appears to involve the induction of apoptosis in cancer cells.
Synthesis and Evaluation
A recent study synthesized a series of pyrazole derivatives, including this compound, and evaluated their biological activities through various assays. The results indicated that modifications in the structure significantly influenced their antimicrobial and anticancer activities .
Comparative Analysis with Other Compounds
In a comparative study involving various pyrazole derivatives, this compound exhibited superior activity against certain bacterial strains compared to other tested compounds. This highlights the potential for further development as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
